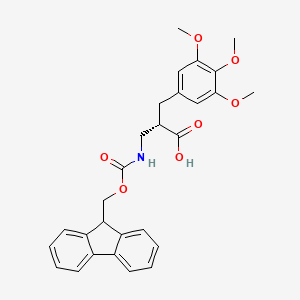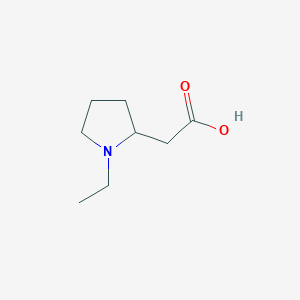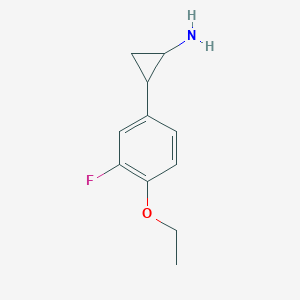
2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring attached to an amine group, along with ethoxy and fluorophenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method includes the reaction of 4-ethoxy-3-fluorobenzyl chloride with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxy-3-fluorophenyl)cyclopropan-1-amine
- 2-(4-Ethoxy-3-chlorophenyl)cyclopropan-1-amine
- 2-(4-Ethoxy-3-bromophenyl)cyclopropan-1-amine
Uniqueness
2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine is unique due to the presence of both ethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-2-14-11-4-3-7(5-9(11)12)8-6-10(8)13/h3-5,8,10H,2,6,13H2,1H3 |
InChI Key |
IMDPOLWCVTWFBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


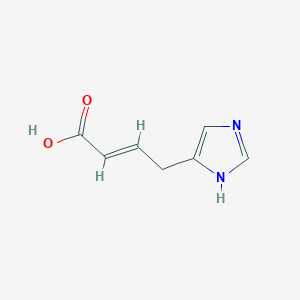

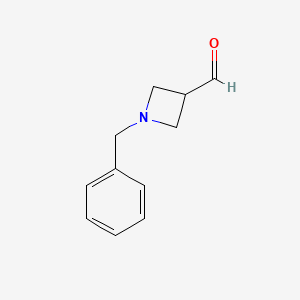
![3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12977048.png)

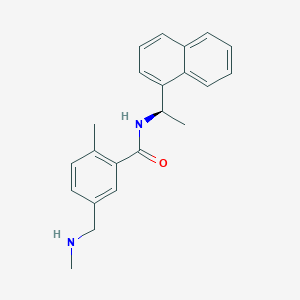


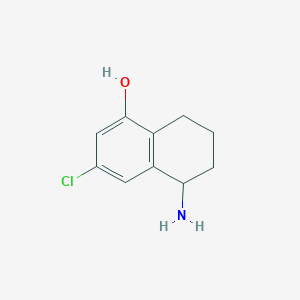
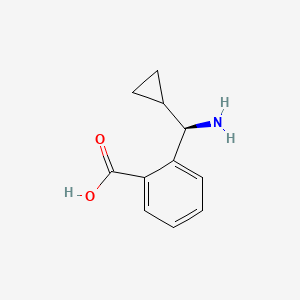
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)
